2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide
Overview
Description
2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide typically involves the following steps:
Preparation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Functionalization: The coumarin core is then functionalized by introducing the ethyl and dimethyl groups at specific positions through alkylation reactions.
Formation of the Acetamide Moiety: The final step involves the reaction of the functionalized coumarin with 4-methylphenylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced coumarin derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant activity and potential use in treating thrombotic disorders.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Anticoagulant Activity: Inhibits vitamin K epoxide reductase, preventing the synthesis of active clotting factors.
Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative with anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant.
4-hydroxycoumarin: A precursor to several anticoagulant drugs.
Uniqueness
2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide is unique due to its specific structural modifications, which enhance its biological activity and selectivity compared to other coumarin derivatives .
Properties
IUPAC Name |
2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-5-17-14(3)18-10-11-19(15(4)21(18)27-22(17)25)26-12-20(24)23-16-8-6-13(2)7-9-16/h6-11H,5,12H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTJWTBVIBLJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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